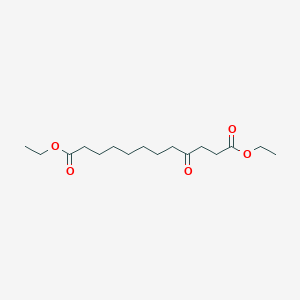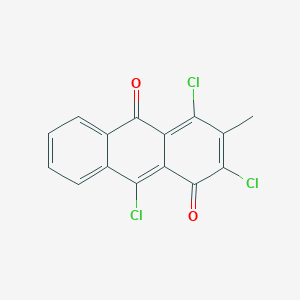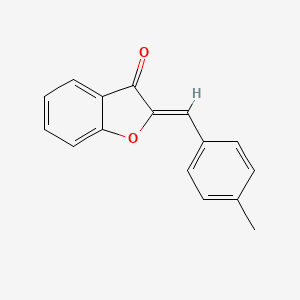
4'-Methyl-aurone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methyl-aurone is a derivative of aurone, a subgroup of flavonoids known for their vibrant pigmentation in plants. Aurones are secondary metabolites that play a crucial role in the coloration of flowers and fruits. Structurally, aurones feature a benzofuranone heterocyclic pattern with a phenyl unit connected through a carbon-carbon exocyclic double bond
准备方法
Synthetic Routes and Reaction Conditions: 4’-Methyl-aurone can be synthesized through various methods, including:
Oxidative Cyclization: This method involves the oxidative cyclization of 2’-hydroxychalcones using reagents like iodine or thallium trinitrate.
Intramolecular Cyclization: This approach uses 2-aryl-1-salicyloylacetylenes under basic conditions to form the aurone structure.
Condensation Reactions: Benzofuran-3(2H)-ones can be condensed with aromatic aldehydes to produce aurones.
Industrial Production Methods: Industrial production of 4’-Methyl-aurone typically involves scalable synthetic routes such as the oxidative cyclization of 2’-hydroxychalcones, which can be optimized for large-scale synthesis .
化学反应分析
Types of Reactions: 4’-Methyl-aurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroaurones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with amines.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroaurones.
Substitution: Formation of halogenated or aminated aurones.
科学研究应用
4’-Methyl-aurone has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate in organic synthesis.
Biology: Exhibits biological activities such as anticancer, antioxidant, and antibacterial properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
作用机制
The mechanism of action of 4’-Methyl-aurone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like tyrosinase, which is involved in melanin synthesis.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative stress.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
相似化合物的比较
4’-Methyl-aurone can be compared with other aurone derivatives and similar flavonoids:
属性
分子式 |
C16H12O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
(2Z)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10- |
InChI 键 |
GMCTULLKJXDQBT-GDNBJRDFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3O2 |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


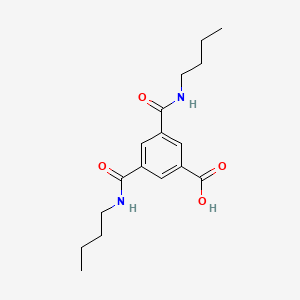
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
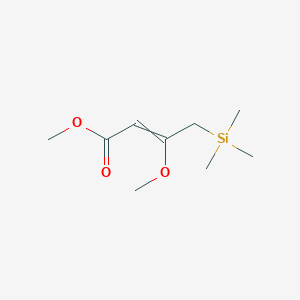
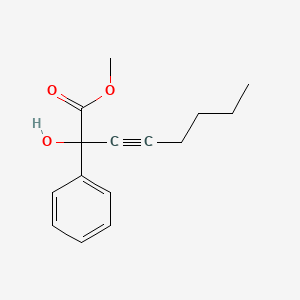

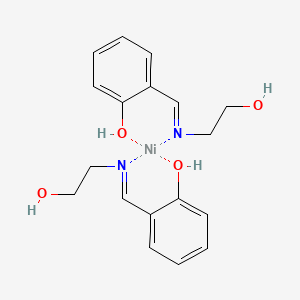
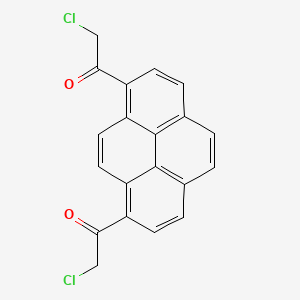
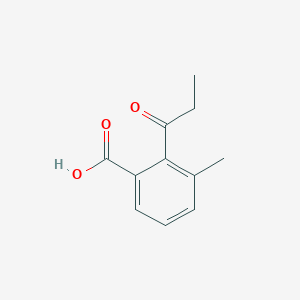

![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
